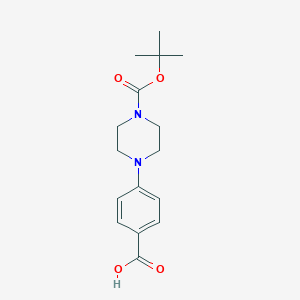

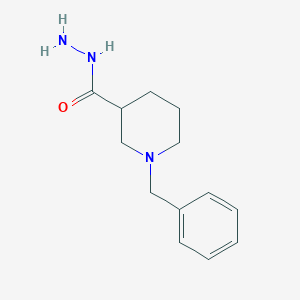

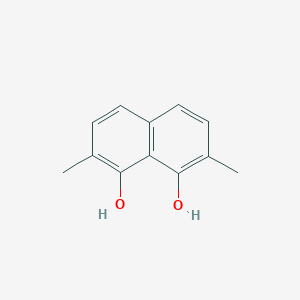

![molecular formula C17H24N2O4 B069599 4-[3-(甲氧羰基)苯基]-1-哌嗪羧酸,1,1-二甲基乙酯 CAS No. 179003-10-2](/img/structure/B69599.png)

4-[3-(甲氧羰基)苯基]-1-哌嗪羧酸,1,1-二甲基乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound involves intricate steps, often starting from basic amino acids or other piperazine derivatives. For instance, Kogan and Rawson (1992) detailed the synthesis of chiral 3-oxo-6-[(phenylmethoxy)-carbonyl]-2-piperazineacetic acid esters, which are structurally related to our compound, through a novel Friedel Crafts reaction (Kogan & Rawson, 1992). This process exemplifies the complexity and innovative approaches needed to synthesize such molecules.

Molecular Structure Analysis

The molecular structure of compounds similar to "4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester" has been extensively studied, highlighting the importance of X-ray diffraction and NMR spectroscopy. Silva et al. (2006) utilized these techniques to solve the crystal structure of a related compound, providing insights into its configuration and the interactions stabilizing the crystal structure (Silva et al., 2006).

Chemical Reactions and Properties

Research by Núñez Magro et al. (2010) on the methoxycarbonylation of alkynes catalyzed by palladium complexes offers a glimpse into the chemical reactions this compound can undergo, emphasizing its reactive versatility (Núñez Magro et al., 2010).

Physical Properties Analysis

The physical properties of compounds like "4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester" are crucial for understanding their behavior in different environments. Kulkarni et al. (2016) synthesized derivatives of N-Boc piperazine, providing valuable data on their crystal structures, which helps infer the physical characteristics of our compound of interest (Kulkarni et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are essential for potential applications. Lecanu et al. (2010) described the synthesis and biological evaluation of a structurally similar compound, highlighting its neuroprotective approach and providing insights into its chemical behavior (Lecanu et al., 2010).

科学研究应用

哌啶衍生物的合成

4-[3-(甲氧羰基)苯基]-1-哌嗪羧酸,1,1-二甲基乙酯的主要应用之一是合成各种化合物。例如,它用于合成 4-(2-苯并噻唑基)哌啶,其表现出有效的抗组胺活性。该合成涉及中间体与锂代苯并噻唑的反应,随后进行脱保护和 N-烷基化过程 (Maynard 等,1993)。

催化应用

在催化中,该化合物在甲氧羰基化反应中发挥作用。具体来说,它有助于苯乙炔的甲氧羰基化,从而形成具有高活性和区域选择性的不寻常线性产物。例如,末端脂肪族炔烃可以在不同的反应条件下形成 α,β-不饱和酯或 α,ω-二酯 (Magro 等,2010)。

药物和医药应用

虽然重点是科学研究应用,不包括药物使用、剂量和副作用,但值得注意的是,该化合物的衍生物在药物中具有潜在应用。例如,某些衍生物对各种微生物表现出抗菌活性。这些衍生物的合成涉及酯乙氧羰基腙与伯胺的反应,从而形成表现出良好或中等抗菌活性的化合物 (Bektaş 等,2007)。

聚合物合成

该化合物还有助于合成包含尿嘧啶和腺嘌呤等核碱基的聚酰胺。这些聚酰胺是通过涉及向二甲基亚甲基琥珀酸酯加成和随后的水解的反应合成的。所得聚酰胺具有各种分子量和溶解性,在材料科学中开辟了潜在应用 (Hattori 和 Kinoshita,1979)。

属性

IUPAC Name |

tert-butyl 4-(3-methoxycarbonylphenyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-8-18(9-11-19)14-7-5-6-13(12-14)15(20)22-4/h5-7,12H,8-11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTIXXARJFXCPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60571786 |

Source

|

| Record name | tert-Butyl 4-[3-(methoxycarbonyl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester | |

CAS RN |

179003-10-2 |

Source

|

| Record name | tert-Butyl 4-[3-(methoxycarbonyl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

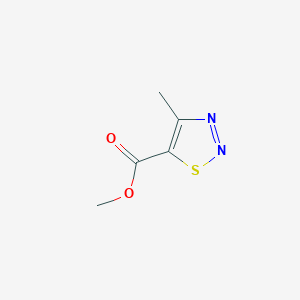

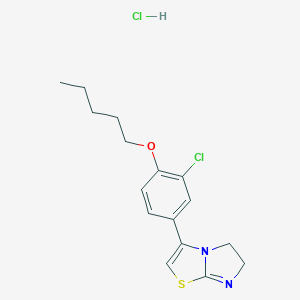

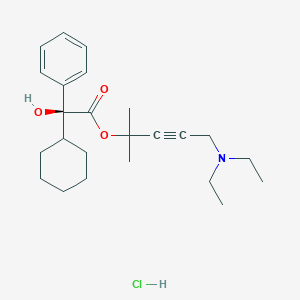

![Dipyrrolo[1,2-a:2,1-c]pyrazine, 5,6-dihydro-2,8-dimethyl-(9CI)](/img/structure/B69541.png)

![(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B69549.png)